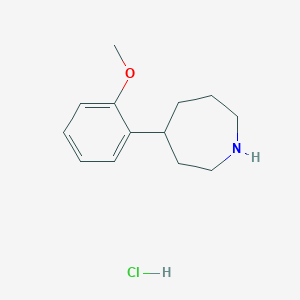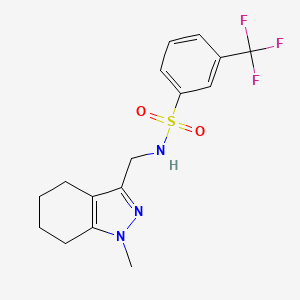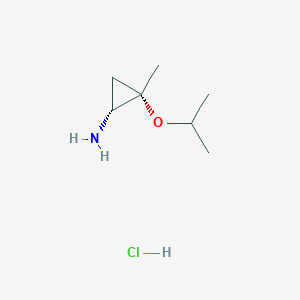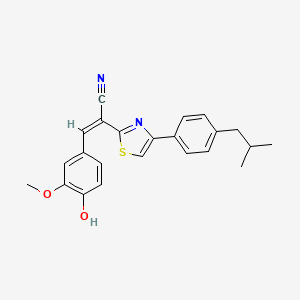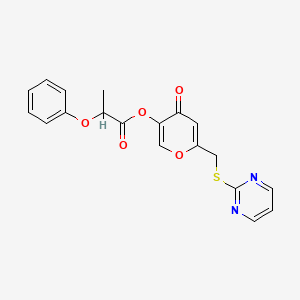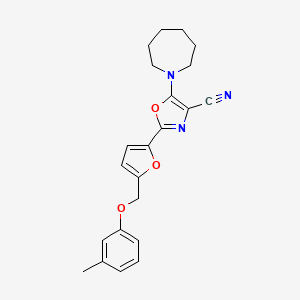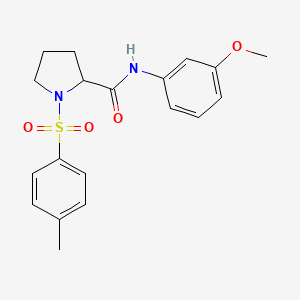
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tosyl group, which is a sulfur-containing group derived from toluenesulfonic acid .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The structure of the compound can also be analyzed using single-crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be catalyzed by enzymes or other catalysts . The reaction parameters and broad substrate range of the new method can be studied.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. These properties include molecular weight, chemical formula, InChI, SMILES, and others .科学的研究の応用
Discovery and Inhibition Properties
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. This suggests that compounds with a similar core structure, including N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide, may have potential as kinase inhibitors, which could have applications in cancer treatment due to their ability to halt tumor growth in certain models (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives, structurally related to N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide, showed antibacterial and antifungal activities. This indicates potential research applications of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide in developing new antimicrobial agents (Vasu et al., 2005).
Cytotoxicity Against Cancer Cells
The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This underscores the potential use of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide in cancer research, particularly in studying its cytotoxic effects (Hassan, Hafez, & Osman, 2014).
Material Science and Polymer Research
Aromatic polyamides and polyimides based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine were synthesized for potential applications in material science, demonstrating good solubility and thermal stability. Such studies indicate the potential utility of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide in developing new materials with desirable properties (Yang & Lin, 1994).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-10-17(11-9-14)26(23,24)21-12-4-7-18(21)19(22)20-15-5-3-6-16(13-15)25-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAGCKZMVMMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

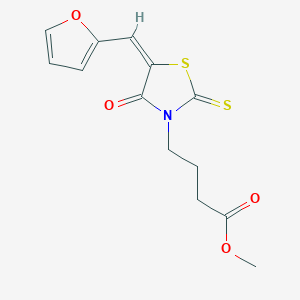
![6-[[5-[(3-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2871834.png)
![N-[1-[2-(2-Oxopyrrolidin-1-yl)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2871835.png)
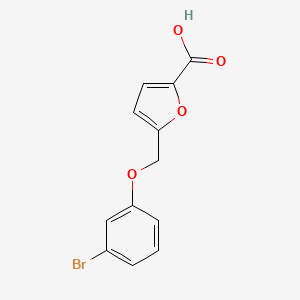
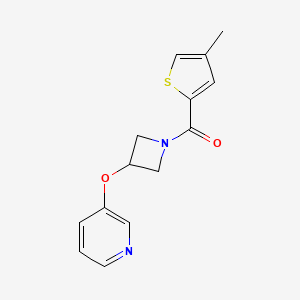
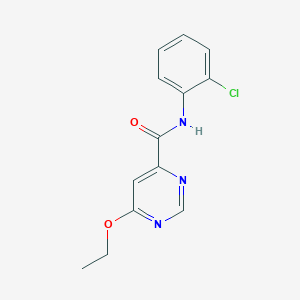
![methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2871841.png)
